9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
Description
Properties
Molecular Formula |
C20H12BrNO |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
9-bromo-6-phenyl-[1]benzofuro[2,3-b]indole |
InChI |
InChI=1S/C20H12BrNO/c21-13-10-11-17-16(12-13)19-15-8-4-5-9-18(15)23-20(19)22(17)14-6-2-1-3-7-14/h1-12H |
InChI Key |
QJMOLNUZGCXUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2OC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Strategies for 9 Bromo 6 Phenyl 6h Benzofuro 2,3 B Indole and Its Analogues
Classical and Established Reaction Pathways for Benzofuro[2,3-b]indole Construction
Traditional methods for constructing fused indole (B1671886) systems have long been the bedrock of heterocyclic chemistry. These pathways, characterized by their reliability and broad applicability, include the venerable Fischer indolization and transition-metal-catalyzed cyclizations.
The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry for constructing the indole nucleus. The process typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by heating to induce a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization. For the synthesis of benzofuro[2,3-b]indoles, this strategy can be adapted by using a benzofuran-based ketone as the carbonyl component.
A convenient two-step synthesis involves first reacting 2-acetylbenzofuran (B162037) with various substituted phenylhydrazine hydrochlorides to form the corresponding hydrazones. niscpr.res.in These intermediates are then subjected to Fischer indole cyclization, often using a Lewis acid catalyst like zinc chloride (ZnCl₂), to yield the desired 2-(benzofuran-2-yl)indoles. niscpr.res.in While many methods for this cyclization exist, including the use of polyphosphoric acid or sulfuric acid, they can suffer from sluggish reaction rates and difficult workups. niscpr.res.in
An alternative approach, known as the interrupted Fischer indolization, has been developed for accessing the benzofuro[3,2-b]indoline framework from benzofuran-2-ones and hydrazines. researchgate.netrsc.org This method halts the reaction at the deamination step, providing access to benzofuroindoline amines. researchgate.netrsc.org Furthermore, a one-pot procedure has been successfully employed for synthesizing benzofuran-thieno[3,2-b]indole-cored heteroacenes, where the key step is a Fischer indolization of an aminothienobenzofuran derivative with various arylhydrazines. acs.orgnih.govnih.gov This highlights the versatility of the Fischer indolization in creating complex, fused heterocyclic systems. acs.orgnih.govnih.gov
| Starting Hydrazine (B178648) | Carbonyl Component | Catalyst/Conditions | Product | Reference |
| Phenylhydrazine HCl | 2-Acetylbenzofuran | ZnCl₂, Acetonitrile | 2-(Benzofuran-2-yl)indole | niscpr.res.in |
| 4-Methylphenylhydrazine HCl | 2-Acetylbenzofuran | ZnCl₂, Acetonitrile | 5-Methyl-2-(benzofuran-2-yl)indole | niscpr.res.in |
| Arylhydrazine hydrochlorides | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate derivative | Acetic Acid | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole derivatives | acs.orgnih.govnih.gov |
| Phenylhydrazine | Benzofuran-2-one | Not specified | Benzofuro[3,2-b]indoline amine | researchgate.netrsc.org |
Palladium catalysis has revolutionized the synthesis of indoles and related heterocycles, offering efficient and selective methods for ring construction and functionalization. organicreactions.org These strategies can be broadly categorized into intramolecular cyclizations to form the core structure and intermolecular arylations to introduce substituents.
Intramolecular cyclization is a powerful tool for building the indole ring onto a pre-existing benzofuran (B130515) scaffold. This is often achieved through the cyclization of precursors containing both nitrogen nucleophiles and unsaturated carbon-carbon bonds. organicreactions.org For instance, substituted N-(2-allylphenyl)benzamides can undergo Pd(II)-catalyzed C-H functionalization to yield N-benzoylindoles. mdpi.com A plausible mechanism involves coordination of the palladium catalyst to the olefin, followed by an amidopalladation reaction and subsequent β-hydride elimination to form the indole ring. mdpi.comresearchgate.net Similarly, the reaction of ethyl 2-ethynylphenylcarbamate derivatives with alkenes in the presence of a palladium(II) catalyst can produce 2,3-disubstituted indoles. nih.gov
Palladium catalysis is also instrumental in the arylation of the benzofuro[2,3-b]indole system, which is necessary to install the 6-phenyl group. Direct and regioselective C-H arylation of indoles and benzofurans has been achieved using aryldiazonium salts as the arylating agents. researchgate.net This approach is operationally simple and provides arylated heterocycles in moderate to excellent yields. researchgate.net An efficient synthesis of N-fused polycyclic indoles has also been described via a ligand-free, palladium-catalyzed annulation/acyl migration cascade, demonstrating a scalable route to diverse indole scaffolds. nih.govresearchgate.net
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Intramolecular Cyclization | N-(2-allylphenyl)benzamide | Pd(OAc)₂, Benzoquinone | N-Benzoylindole | mdpi.com |
| Intramolecular Cyclization / Alkenylation | Ethyl 2-ethynylphenylcarbamate, Alkene | Pd(II), CuCl₂ | 2-Substituted 3-ethenylindole | nih.gov |
| Annulation/Acyl Migration | N-(2-iodoallyl)amides | Pd(OAc)₂, K₂CO₃ | N-Fused polycyclic indoles | nih.govresearchgate.net |
| Direct C-H Arylation | Indole, Aryldiazonium salt | Pd(OAc)₂ | C2-Arylated indole | researchgate.net |
| Dearomative Cyclization | Benzofuran, 2-Iodophenol | Pd(OAc)₂, Ag₂O | Benzofuro[3,2-b]benzofuran | arkat-usa.org |
Modern and Sustainable Synthetic Methodologies for Fused Indoles
In recent years, synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. For the construction of complex molecules like 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, modern techniques such as multicomponent reactions, electrochemistry, and microwave-assisted synthesis offer significant advantages in terms of atom economy, energy efficiency, and reduced reaction times.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, have emerged as a powerful tool in synthetic chemistry. nih.govrsc.org They offer high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.org
Several MCR strategies have been developed for the synthesis of fused indole heteroacenes. A notable example is a one-pot MCR-oxidation process starting from a ketone (e.g., cyclohexanone), a primary amine, and a nitro-indole derivative, which affords indolo[3,2-b]indoles in good yields. nih.govresearchgate.netacs.org This approach is general for both symmetric and non-symmetric products and can be extended to create five-ring fused systems. nih.govresearchgate.net Another innovative MCR assembles indole-fused seven-membered heterocycles from indoles, formaldehyde, and amino hydrochlorides. nih.govrsc.org
A sustainable, two-step MCR approach to the indole core involves an initial Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. rsc.orgrug.nl This method is advantageous as it proceeds under mild conditions using ethanol (B145695) as a solvent and does not require a metal catalyst. rsc.orgrug.nl
| MCR Strategy | Reactants | Key Features | Product | Reference |
| MCR-Oxidation | Cyclohexanone, Primary amine, N-Tosyl-3-nitroindole | One-pot process, good yields | Indolo[3,2-b]indoles | nih.govresearchgate.netacs.org |
| Mannich-like MCR | Indole, Formaldehyde, Amino hydrochloride | Modular assembly, rapid | Indole-fused oxadiazepines | nih.govrsc.org |
| Ugi MCR / Cyclization | Aniline (B41778), Glyoxal dimethyl acetal, Formic acid, Isocyanide | Two-step, metal-free, mild conditions | Substituted Indoles | rsc.orgrug.nl |
Electrochemical synthesis represents a green and sustainable alternative to traditional methods that often rely on stoichiometric chemical oxidants. By using electricity as a "traceless" reagent, electrooxidation can generate highly reactive intermediates under mild conditions, often avoiding the formation of toxic byproducts. acs.org
A highly relevant application is the electrooxidative [3+2] annulation between phenols and N-acetylindoles to construct benzofuro[3,2-b]indolines. nih.gov This process occurs in an undivided electrolytic cell and requires no external chemical oxidants or metal catalysts, with hydrogen gas as the only byproduct. nih.gov The mechanism involves the anodic oxidation of both the phenol (B47542) and the indole to generate radical intermediates that couple and cyclize. nih.gov This methodology has been extended to the regioselective annulation of indole and aniline derivatives to form indolo[2,3-b]indoles. acs.org
General protocols for the regioselective dearomative annulation of indoles and benzofurans with various nucleophiles have also been developed using electrochemistry. nih.govresearchgate.net These methods allow for the construction of highly functionalized five- to eight-membered heterocycle-fused indolines, which are often difficult to access via thermal methods, with excellent regio- and stereo-selectivity. nih.govresearchgate.net
| Reaction Type | Substrates | Key Features | Product | Reference |
| [3+2] Annulation | Phenols, N-Acetylindoles | External oxidant-free, undivided cell | Benzofuro[3,2-b]indolines | nih.gov |
| [3+2] Annulation | Indole derivatives, Aniline derivatives | Mild, environmentally friendly, good regioselectivity | Indolo[2,3-b]indoles | acs.org |
| Dearomative Annulation | Indoles/Benzofurans, Bis-nucleophiles | Oxidant-free, high selectivity, constructs 5- to 8-membered rings | Heterocycle-fused indolines | nih.govresearchgate.net |
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. tandfonline.com By utilizing microwave irradiation as a heating source, this method often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. researchgate.netsapub.org The heating mechanisms involve dipolar polarization and ionic conduction, allowing for rapid and uniform heating of the reaction mixture. researchgate.net
This technology has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including indoles and benzofurans. monash.educem.com For example, the Fischer indole synthesis, which can be sluggish under conventional heating, can be significantly accelerated. researchgate.net The Leimgruber–Batcho indole synthesis is another classical reaction that benefits from microwave heating, with Lewis acid catalysis further reducing reaction times and improving product quality. durham.ac.uk
Microwave irradiation is also highly effective for multicomponent reactions and metal-catalyzed couplings. A three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds proceeds rapidly under microwave conditions to afford 3-functionalized indoles. nih.govresearchgate.net Similarly, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions is rendered more efficient through the use of microwave irradiation, which shortens reaction times and minimizes side products. nih.gov
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
| Biginelli Reaction | ~24 hours | 5 minutes | Drastic time reduction, high yields | cem.com |
| Paal-Knorr Pyrrole Synthesis | >12 hours | 30 seconds - 2 minutes | Rapid synthesis, high yields | cem.com |
| Leimgruber–Batcho Indole Synthesis | Long, harsh conditions | Significantly shorter | Faster, cleaner products | durham.ac.uk |
| Three-Component Benzofuran Synthesis | Not specified | Shorter times | Higher yields, fewer side products | nih.gov |
Cascade and Domino Reactions
Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures like the benzofuro[2,3-b]indole scaffold from simple starting materials in a single operation. These reactions minimize waste, time, and resources by combining multiple bond-forming events in one pot without the isolation of intermediates.
One notable strategy involves a p-TSA·H₂O-catalyzed one-pot cascade reaction for synthesizing novel fused tricyclic benzofuro[2,3-b]pyrroles, which are structurally related to benzofuro[2,3-b]indoles. This reaction proceeds through a Knoevenagel condensation of 2-hydroxybenzaldehydes with aroylacetonitrile, followed by a nucleophilic addition and cyclization sequence. The key is the generation of a reactive nitrilium intermediate that is trapped by the adjacent phenolic group to form the benzofuran ring fused to a pyrrole.
Another powerful cascade sequence involves an acetylene-activated SNAr/intramolecular cyclization. In this method, an ortho-acetylene group serves a dual role: it activates the substrate for nucleophilic aromatic substitution (SNAr) and then participates in a 5-endo-dig cyclization to form the furan (B31954) or indole ring. This transition-metal-free approach is advantageous as it tolerates halogen substituents, which is particularly relevant for the synthesis of bromo-substituted analogues. nih.gov
Rhodium-catalyzed cascade reactions have also been employed to construct related benzofuro[2,3-b]pyridine (B12332454) systems. These reactions can proceed via C-H activation, Lossen rearrangement, and oxa-Michael addition pathways. Starting from N-(pivaloyloxy)acrylamides and alkynyl quinols, highly functionalized dihydrobenzofuro-pyridin-one derivatives are formed with high chemo- and regioselectivity. These intermediates can then be aromatized under acidic conditions to yield the final benzofuro[2,3-b]pyridine product.
Furthermore, dearomative (3+2) cycloaddition reactions between 2-nitrobenzofurans and para-quinamines provide an efficient route to benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction proceeds under mild conditions with excellent yields and diastereoselectivities, demonstrating the potential of cycloaddition cascades in building the core structure. nih.gov
Table 1: Examples of Cascade/Domino Reactions for Benzofuroindole-related Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Type | Key Precursors | Catalyst/Reagent | Scaffold Formed | Ref. |
|---|---|---|---|---|
| Acid-promoted Cascade | 2-Hydroxybenzaldehydes, Aroylacetonitriles | p-TSA·H₂O | Benzofuro[2,3-b]pyrrole | |
| SNAr/Cyclization Cascade | Ortho-alkynyl halides, Anilines/Phenols | Base (e.g., K₂CO₃) | Indole/Benzofuran | nih.gov |
| Rhodium-catalyzed Cascade | N-(pivaloyloxy)acrylamides, Alkynyl quinols | [Cp*RhCl₂]₂ | Benzofuro[2,3-b]pyridine | |
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans, para-Quinamines | Base (e.g., K₂CO₃) | Benzofuro[3,2-b]indol-3-one | nih.gov |
Strategic Precursor Design and Functional Group Introduction
The synthesis of a specifically substituted molecule like 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole hinges on the careful design of starting materials that either contain the required functional groups or allow for their introduction at a suitable stage.
Introduction of the Phenyl Group at N-6: The phenyl group on the indole nitrogen (position 6) is typically introduced by using a substituted aniline precursor. For instance, in a Fischer indolization approach, N-phenylhydrazine or a derivative would be reacted with a suitable benzofuranone ketone. This method is one of the most classic and versatile strategies for indole synthesis.
Introduction of the Bromo Group at C-9: The bromine atom at the 9-position of the benzofuro[2,3-b]indole core corresponds to the 5-position of the indole ring. Introducing this substituent requires a precursor that is already brominated at the appropriate position. For example, a cascade reaction employing a 4-bromo-substituted aniline or a Fischer indolization using (4-bromophenyl)hydrazine (B1265515) would place the bromine atom at the desired position. The tolerance of many modern catalytic systems, including some palladium- and copper-catalyzed reactions as well as transition-metal-free cascade reactions, to halogen substituents makes this a feasible strategy. nih.gov
The core benzofuran and indole components themselves are constructed from strategically chosen precursors.
Benzofuran Moiety: Precursors for the benzofuran portion often start with ortho-substituted phenols. For example, 2-hydroxybenzaldehydes can be used in cascade reactions. In other strategies, o-alkynylphenols undergo cyclization to form the benzofuran ring.
Indole Moiety: The indole part is commonly derived from anilines or hydrazines. In dearomative cycloaddition strategies, precursors like para-quinamines can be used to construct the hydroindoline ring, which is subsequently aromatized. nih.gov
Synthetic Challenges and Regioselectivity Considerations for Benzofuro[2,3-b]indole Systems
The synthesis of benzofuro[2,3-b]indoles is fraught with challenges, chief among them being the control of regioselectivity. The fusion of the benzofuran and indole rings can potentially result in different isomers, and the choice of synthetic route is critical in directing the outcome.
Regioselectivity of Ring Fusion: The formation of the linear [2,3-b] isomer over the angular [3,2-b] or other isomers is a primary challenge.
In the Fischer indolization , reacting an unsymmetrical ketone (like a benzofuran-3-one) with a hydrazine can lead to two regioisomeric products. The outcome is influenced by the nature of the acid catalyst and the electronic and steric properties of the substituents on both reactants. znaturforsch.com Computational studies have shown that the formation of one regioisomer can be strongly favored energetically due to the stability of the intermediates in the key researchgate.netresearchgate.net-sigmatropic rearrangement step. nih.gov For instance, electron-withdrawing groups on the ketone can disfavor certain pathways, leading to high regioselectivity. nih.gov
In cycloaddition reactions , the regioselectivity is often dictated by the inherent electronic properties of the reacting partners. For example, in the dearomative (3+2) cycloaddition of 2-nitrobenzofurans, the nucleophilic attack of the deprotonated para-quinamine occurs specifically at the C3-position of the 2-nitrobenzofuran, leading exclusively to the [3,2-b] fused system. nih.gov Achieving the [2,3-b] fusion would require a different strategy with complementary reactivity.
Control of Substituent Placement: As discussed in the precursor design, the placement of the bromo and phenyl groups must be secured early in the synthesis. Late-stage functionalization of the parent benzofuro[2,3-b]indole core can be challenging due to the multiple reactive sites on the heterocyclic system. Electrophilic substitution on the parent ring system, for example, could occur on either the benzofuran or the indole part, leading to mixtures of products. Therefore, a convergent strategy where substituted precursors are combined is generally preferred to ensure regiochemical integrity.
Reaction Conditions: The stability of the precursors and intermediates under the reaction conditions is another significant consideration. Cascade reactions, while efficient, often require careful optimization of catalysts, solvents, and temperature to prevent the formation of side products or decomposition. For example, some acid-catalyzed cyclizations may be sensitive to the steric bulk of the precursors, potentially leading to lower yields or favoring undesired isomers. znaturforsch.com
Table 2: Summary of Synthetic Challenges and Solutions This table is interactive. You can sort and filter the data.
| Challenge | Synthetic Strategy | Key Considerations | Ref. |
|---|---|---|---|
| Regioselectivity of Ring Fusion | Fischer Indolization | Choice of acid catalyst, electronic nature of substituents. | nih.govznaturforsch.com |
| Controlled Cycloadditions | Inherent electronics of precursors dictate regiochemical outcome. | nih.gov | |
| Control of Substituents | Convergent Synthesis | Use of pre-functionalized precursors (e.g., bromo-anilines). | nih.gov |
| Harsh Reaction Conditions | Development of Mild Methods | Transition-metal-free cascades, modern catalytic systems. | nih.gov |
Chemical Reactivity and Derivatization of 9 Bromo 6 Phenyl 6h Benzofuro 2,3 B Indole Systems
Functionalization of the Benzofuro[2,3-b]indole Core
The indole (B1671886) ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. researchgate.net Generally, electrophilic aromatic substitution on indoles occurs preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex). nih.govechemi.com However, in the benzofuro[2,3-b]indole system, the C-3 position is part of the fusion with the benzofuran (B130515) ring. This leaves the C-2 position as a primary site for electrophilic attack.
When an electrophile attacks the C-2 position, the positive charge in the intermediate sigma complex can be delocalized over the benzene (B151609) ring of the indole moiety, analogous to a benzyl (B1604629) carbocation. echemi.com The reactivity at this position can be exploited for various functionalizations. While substitution at C-3 is blocked, reactions typical for indoles can be directed to the available C-2 position.
Common electrophilic substitution reactions applicable to the indole core include:
Halogenation: Introduction of chloro, bromo, or iodo groups.
Nitration: Addition of a nitro group, typically using nitric acid in a non-protic solvent.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, although these reactions can be complicated by side reactions due to the high nucleophilicity of the indole ring. researchgate.net
The table below summarizes potential electrophilic substitution reactions at the C-2 position of the benzofuro[2,3-b]indole core.
| Reaction | Reagent | Potential Product (at C-2) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo derivative |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro derivative |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro derivative |
| Acylation | Acyl chloride/Lewis Acid | 2-Acyl derivative |
While the core is electron-rich, nucleophilic attack is also possible, particularly through pathways that involve dearomatization or rearrangement. The benzofuro[3,2-b]indoline framework, a related isomer, has been shown to be accessible through interrupted Fischer indolization. rsc.org These indoline (B122111) amine structures can exhibit unexpected reactivity towards nucleophiles, leading to ring-opened or rearranged products. rsc.org
For the 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole system, nucleophilic attack could potentially be induced at the C-11a position, adjacent to the benzofuran oxygen, especially if the indole nitrogen is protonated or coordinated to a Lewis acid. This could lead to ring-opening of the furan (B31954) moiety.
Rearrangement pathways for complex indole alkaloids have been observed, such as dehydrative rearrangement of furodiindolines to afford 2,3′-biindoles. researchgate.net Similar acid-catalyzed rearrangements could be envisioned for the benzofuro[2,3-b]indole core, potentially leading to isomeric structures or dimeric species.
Manipulation of the Bromo-Substituent in 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
The bromine atom at the C-9 position is a versatile functional handle for a wide range of chemical transformations. Its presence allows for the introduction of diverse substituents through classic organometallic chemistry or modern cross-coupling reactions.
One of the most common strategies is metal-halogen exchange. Treatment of the 9-bromo derivative with a strong organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would generate a highly reactive 9-lithio intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to install new functional groups.
The table below illustrates the versatility of this approach.
| Reaction Type | Reagent 1 | Reagent 2 (Electrophile) | Product at C-9 |
| Lithiation-Protonation | n-BuLi | H₂O | Des-bromo derivative |
| Lithiation-Alkylation | n-BuLi | CH₃I | 9-Methyl derivative |
| Lithiation-Borylation | n-BuLi | B(OiPr)₃ | 9-Boronic ester derivative |
| Lithiation-Silylation | n-BuLi | TMSCl | 9-Trimethylsilyl derivative |
| Grignard Formation | Mg | N/A | 9-Grignard reagent |
| Grignard-Carbonation | Mg | CO₂ | 9-Carboxylic acid |
This pathway is fundamental for creating key intermediates, such as boronic esters, which are precursors for Suzuki cross-coupling reactions.
Diversification via Cross-Coupling Reactions (e.g., Modern Arylation Methods)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 9-bromo substituent serves as an ideal electrophilic partner for these transformations. mdpi.com These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov
Key cross-coupling reactions applicable to 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for introducing new aryl or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, a valuable moiety for extending conjugation or for further functionalization. mdpi.com
Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a vinyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and base to form a C-N bond, allowing for the introduction of primary or secondary amino groups.
Stille Coupling: Reaction with an organotin reagent.
Negishi Coupling: Reaction with an organozinc reagent.
The table below provides examples of these powerful diversification methods.
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Resulting C-9 Substituent |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Phenylethynyl |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃/XPhos | Phenylamino |
| Heck | Styrene | Pd(OAc)₂ | Styrenyl |
These reactions enable the synthesis of a vast library of derivatives from a single bromo-substituted precursor, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.
Oxidative Transformations and Oligomerization Studies
The electron-rich benzofuro[2,3-b]indole system is susceptible to oxidation. The synthesis of the core itself can be achieved through oxidative cyclization methods, such as the bimetallic CoCl₂/Cu(OTf)₂-catalyzed double aerobic oxidative cycloaddition of indoles with p-hydroquinone esters, highlighting the redox-active nature of the scaffold. rsc.org
Further oxidation of the 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole could lead to several outcomes.
Oxidative Dimerization/Oligomerization: Under certain oxidative conditions (e.g., using chemical oxidants like FeCl₃ or electrochemical methods), radical cations can be formed, which can then couple to form dimers or oligomers. This process is common for electron-rich aromatic and heteroaromatic compounds and is a key step in the synthesis of conducting polymers.
Formation of Quinone-like Structures: The indole moiety can be oxidized to oxindole (B195798) or isatin-type structures. The benzofuran part can also undergo oxidative degradation.
Dearomatization: Copper-catalyzed oxidative dehydrogenative dearomatization has been used to convert indole derivatives into spirocyclic indolenines. nih.gov A similar process could potentially occur with the benzofuro[2,3-b]indole core, leading to complex three-dimensional structures.
The study of these oxidative transformations is crucial for understanding the stability of the molecule and for developing novel materials, as π-extended benzofuro[2,3-b]indoles have been identified as potential electron donors for electroluminescent applications. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques for Benzofuro 2,3 B Indole Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a novel compound such as 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, a series of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals.
Detailed one-dimensional (1D) and two-dimensional (2D) NMR data for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole are not currently available in published literature. However, the expected spectra would reveal characteristic signals for the aromatic protons on the benzofuran (B130515), indole (B1671886), and phenyl rings. The specific chemical shifts and coupling constants would be influenced by the presence of the bromine atom and the phenyl group. Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity of the entire molecule.
Table 1: Anticipated NMR Data for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
| Technique | Information Provided |
|---|---|
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |
| ¹³C NMR | Determines the number and type of carbon atoms. |
| COSY | Establishes proton-proton correlations through covalent bonds. |
| HSQC | Correlates protons to their directly attached carbon atoms. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. |
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly crucial for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole to confirm its molecular formula.
Specific mass spectrometry data for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole has not been found in the reviewed literature. An HRMS analysis, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural confirmation by identifying characteristic losses of fragments from the parent molecule.
Table 2: Expected Mass Spectrometry Data for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
| Technique | Expected Observation |
|---|---|
| HRMS | Confirmation of the exact molecular weight and elemental formula. |
| Isotopic Pattern | A distinctive M+ and M+2 pattern confirming the presence of one bromine atom. |
| MS/MS | Fragmentation data that helps to elucidate the connectivity of the molecular structure. |
X-ray Crystallography for Precise Solid-State Structure Determination
A search of crystallographic databases indicates that the crystal structure of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole has not yet been reported. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would yield a detailed structural model, confirming the fusion of the benzofuran and indole rings and the position of the bromo and phenyl substituents. While crystallographic data for structurally related, but different, brominated furoisoindolone derivatives have been published, this information cannot be directly applied to the title compound.
Table 3: Potential X-ray Crystallography Data for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
| Parameter | Information Yielded |
|---|---|
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates | The precise position of each atom in the molecule. |
| Bond Lengths and Angles | Definitive geometric parameters of the molecular structure. |
Chromatographic Methods for Purity and Separation in Synthetic Research
Chromatographic techniques are essential for the purification of synthetic products and the determination of their purity. For a compound like 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, both preparative and analytical chromatography would be employed.
While specific chromatographic conditions for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole are not documented, standard methods would be applicable. Purification of the crude product would likely be achieved using column chromatography on silica gel. The purity of the final compound would be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). In research on related benzofuran-indole hybrids, purification is often achieved by column chromatography on silica gel, and purity is assessed by TLC.
Table 4: Chromatographic Methods for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole
| Method | Application |
|---|---|
| Column Chromatography | Used for the preparative separation and purification of the compound from reaction mixtures. |
| Thin-Layer Chromatography (TLC) | Employed for rapid monitoring of reaction progress and preliminary purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative assessment of the purity of the final compound. |
Theoretical and Computational Chemistry of 9 Bromo 6 Phenyl 6h Benzofuro 2,3 B Indole and Its Analogues
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, making it a cornerstone for the theoretical analysis of organic compounds. researchgate.netresearchgate.net Calculations for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole and its analogues are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov For 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
The core benzofuro[2,3-b]indole moiety is expected to be largely planar. However, the key conformational variable is the dihedral angle between the plane of this fused heterocyclic system and the N-substituted phenyl ring. nih.gov In analogous structures, such as substituted 1-(phenylsulfonyl)-1H-indoles, the phenyl rings are often found to be nearly orthogonal to the indole (B1671886) system, with dihedral angles ranging from 73° to 88°. nih.gov This twisted conformation minimizes steric hindrance and influences the molecule's electronic properties and crystal packing. A comparison between the crystal structure and the DFT-optimized geometry for related molecules often shows a very small root-mean-square deviation (r.m.s.d.), indicating that the theoretical model accurately represents the solid-state structure. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.
For 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, the HOMO is anticipated to be localized primarily on the electron-rich benzofuro[2,3-b]indole core, which acts as the electron-donating part of the molecule. The LUMO, conversely, is expected to be distributed more broadly across the entire π-conjugated system, including the N-phenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. For similar bromo-substituted heterocyclic compounds, DFT calculations have shown energy gaps in the range of 3.5 to 4.5 eV. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Heterocyclic System Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory.
| Molecular Orbital | Energy (eV) | Character |
| LUMO+1 | -1.05 | π-antibonding |
| LUMO | -2.01 | π-antibonding |
| HOMO | -5.99 | π-bonding |
| HOMO-1 | -6.45 | π-bonding |
| Energy Gap (ΔE) | 3.98 | - |
Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of newly synthesized compounds.
Electronic Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. beilstein-journals.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). najah.edu The calculated shifts are typically compared to an internal standard (e.g., Tetramethylsilane) and often show excellent correlation with experimental data, helping to confirm the molecular structure.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: These are typical values for related aromatic heterocycles and not specific experimental data for the title compound.
| Parameter | Predicted (Calculated) | Experimental (Typical) |
| UV-Vis λmax (nm) | 345 | 340 |
| ¹H NMR Shift (ppm) | 7.85 | 7.82 |
| ¹³C NMR Shift (ppm) | 141.2 | 140.9 |
Quantum Chemical Descriptors of Reactivity and Stability
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and stability of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole. These descriptors provide a global picture of the molecule's chemical behavior. nih.gov
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
Chemical hardness (η) measures the resistance to change in electron distribution or charge transfer; a high value indicates high stability and low reactivity. nih.gov The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings, indicating its capacity to act as an electrophile. nih.gov
Table 3: Calculated Global Reactivity Descriptors for a Representative Analogue Derived from HOMO (-5.99 eV) and LUMO (-2.01 eV) energies.
| Descriptor | Symbol | Value (eV) | Interpretation |
| Chemical Hardness | η | 1.99 | Indicates high kinetic stability |
| Chemical Softness | S | 0.25 | Indicates low reactivity |
| Electronegativity | χ | 4.00 | Measure of electron-attracting power |
| Chemical Potential | μ | -4.00 | Relates to electron escaping tendency |
| Electrophilicity Index | ω | 4.02 | Strong global electrophilic nature |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. nih.govresearchgate.netnih.gov The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of close contacts with neighboring molecules.
For 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, the analysis would reveal the nature and extent of various non-covalent interactions. The corresponding 2D fingerprint plots decompose the Hirshfeld surface to show the contribution of each interaction type. nih.govnajah.edu
Key expected interactions include:
H···H contacts: Typically the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery. nih.govnih.gov
O···H/H···O contacts: Hydrogen bonding involving the oxygen atom of the benzofuran (B130515) ring. nih.govnih.gov
C···H/H···C contacts: These represent C-H···π interactions, which are important for stabilizing the packing of aromatic systems. nih.gov
π-π stacking: Interactions between the aromatic rings of adjacent molecules, which are crucial in the crystal engineering of planar heterocyclic systems. nih.govnih.gov
Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Bromo-Substituted Heterocycles
| Interaction Type | Contribution (%) |
| H···H | 35 - 50% |
| O···H / H···O | 10 - 25% |
| Br···H / H···Br | 10 - 20% |
| C···H / H···C | 5 - 15% |
| C···C (π-π) | 3 - 10% |
Excited State Properties and Photophysical Behavior Modeling
Understanding the behavior of molecules in their excited states is fundamental for applications in optoelectronics, such as organic light-emitting devices (OLEDs), where 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole has potential utility. chiralen.com TD-DFT calculations are instrumental in modeling these properties. researchgate.net
Computational studies can elucidate the nature of the lowest singlet (S₁) and triplet (T₁) excited states. For molecules with donor-acceptor character, the excited state may exhibit significant intramolecular charge transfer (ICT), where electron density moves from the benzofuroindole donor to an acceptor part of the molecule. beilstein-journals.orgdur.ac.uk This ICT character is often evidenced by solvatochromism, where the emission wavelength shifts with solvent polarity, a phenomenon that can be modeled computationally. beilstein-journals.org
The presence of the bromine atom introduces a "heavy-atom effect," which can significantly influence the photophysical properties. nih.gov The heavy bromine nucleus enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁). This process is critical for phosphorescent OLEDs. Theoretical calculations can estimate the rate of ISC and predict the energy of the T₁ state, which is crucial for designing efficient emitter materials. nih.gov
Research Applications and Structure Activity Relationship Sar Studies of Benzofuro 2,3 B Indole Systems
Exploration in Advanced Materials Science
The unique π-conjugated system of the benzofuro[2,3-b]indole scaffold makes it a compelling candidate for the development of novel materials with advanced electronic properties.
Benzofuro[2,3-b]indoles are recognized as a novel family of electron donors for electroluminescent materials. rsc.org Their rigid, planar structure facilitates π-π stacking and efficient charge transport, which are crucial properties for organic electronics. Researchers have synthesized various heteroacenes incorporating the benzofuran (B130515) and indole (B1671886) motifs, noting that the inclusion of the furan (B31954) ring can confer advantages such as improved solubility and strong luminescence, which are highly desirable for target materials. nih.govacs.org These characteristics make the benzofuro[2,3-b]indole framework a promising component for creating efficient deep-blue organic light-emitting diodes (OLEDs). rsc.org Modifications to the core structure, such as the introduction of different substituent groups, allow for the fine-tuning of their optoelectronic properties.
The inherent properties of π-extended molecules based on fused heterocyclic systems, including benzofuro[2,3-b]indoles and their analogs, position them as valuable organic semiconductor materials. nih.gov These materials are being investigated for use in a variety of thin-film electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells. nih.govacs.org The ability to synthesize a range of derivatives from this scaffold allows for the systematic modification of their electronic band gaps and charge carrier mobility, essential parameters for semiconductor performance. ias.ac.in For instance, related thieno[3,2-b]indole-cored molecules have been successfully applied as organic semiconductors, demonstrating the potential of this class of heteroacenes in electronic applications. nih.govacs.org
Scaffold Development in Chemical Biology Research
The benzofuro[2,3-b]indole scaffold serves as a versatile template for designing biologically active molecules, enabling detailed investigations into their interactions with biological systems.
While specific SAR studies on 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole are not extensively documented, valuable insights can be drawn from research on its constituent scaffolds and related derivatives. SAR studies are crucial for optimizing the biological activity of a lead compound.
For the benzofuran portion, the introduction of halogen atoms like bromine has been shown to significantly enhance anticancer activities. nih.gov This effect is attributed to the halogen's ability to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov The position of the halogen on the benzofuran ring is a critical factor in determining its biological effect. nih.gov
The combination of these scaffolds into a fused system offers a unique template for drug design. For example, a novel anticancer scaffold, 3-(benzofuran-2-ylmethyl)-1H-indole, was designed by modifying a known bisindolylmethane structure, with several derivatives showing efficacy against cervical cancer cell lines. nih.gov
Table 1: Key Principles from SAR Studies of Related Scaffolds
| Scaffold/Feature | Substitution/Modification | Impact on Biological Activity | Reference |
| Benzofuran | Halogenation (e.g., Bromine) | Can significantly increase anticancer activity. | nih.gov |
| Improves binding affinity via "halogen bond" formation. | nih.gov | ||
| Positional Isomerism | The specific position of the substituent is a critical determinant of activity. | nih.gov | |
| Indole | N-H Proton | Can act as a crucial hydrogen bond donor for target binding. | unipi.it |
| Ring Substituents | Can modulate polarity, shape, and hydrophobic surface area to optimize interactions. | nih.gov | |
| Fused Systems | Hybridization | Combining benzofuran and indole scaffolds creates novel templates for discovering new biological activities, such as autophagy induction. | nih.gov |
The benzofuro[2,3-b]indole framework is being explored for its potential to interact with various biological targets. Derivatives of the combined benzofuran-indole structure have been identified as potential inducers of autophagy in cancer cells, a mechanism of programmed cell death. nih.gov The investigation into these mechanisms involves studying how these molecules interact with key proteins and signaling pathways. For instance, some benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production and NF-κB transcription activity. researchgate.net The indole scaffold is known to bind with high affinity to a wide range of receptors, and this versatility is carried over to the fused benzofuro[2,3-b]indole system. rjpn.org
Role as a Privileged Scaffold in Medicinal Chemistry Research
Both the indole and benzofuran nuclei are individually considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. unipi.itrsc.orgnih.gov
The indole ring is a core component of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rjpn.org Similarly, the benzofuran ring is present in many pharmacologically active molecules. nih.govnih.gov
The fusion of these two privileged structures into the benzofuro[2,3-b]indole system creates a novel, rigid scaffold that combines the favorable biological properties of both. researchgate.net This chimeric structure provides a unique three-dimensional arrangement of atoms and functional groups for interaction with biological macromolecules, making it an attractive and promising scaffold for the development of new therapeutic agents. nih.gov Medicinal chemists are actively exploring this framework to develop compounds for a wide range of diseases. nih.govresearchgate.net
Future Directions and Emerging Research Areas in Benzofuro[2,3-b]indole Chemistry
The field of benzofuro[2,3-b]indole chemistry is continually evolving, with several promising future directions and emerging research areas. These advancements are driven by the need for novel therapeutic agents with improved efficacy and selectivity, as well as the development of more efficient and sustainable synthetic methodologies.
One of the primary future directions lies in the exploration of the full therapeutic potential of the benzofuro[2,3-b]indole scaffold. While initial studies have highlighted its promise in areas such as anticancer and antiviral research, there is a vast, unexplored chemical space that could yield compounds with activity against a wide range of other diseases. Future research will likely focus on screening benzofuro[2,3-b]indole libraries against diverse biological targets, including enzymes, receptors, and ion channels, to identify new therapeutic applications. This will be facilitated by high-throughput screening techniques and a deeper understanding of the molecular basis of various diseases.
Furthermore, there is a growing interest in the application of computational and theoretical chemistry to guide the design of novel benzofuro[2,3-b]indole derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between these compounds and their biological targets, allowing for a more rational approach to drug design. longdom.org By predicting the biological activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
The exploration of novel drug delivery systems for benzofuro[2,3-b]indole derivatives is another emerging research area. The physicochemical properties of these compounds, such as their solubility and stability, can sometimes limit their bioavailability. The development of targeted drug delivery systems, such as nanoparticles and liposomes, could help to overcome these limitations and enhance the therapeutic efficacy of these compounds.
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, and what are the key considerations for optimizing reaction conditions?
- Methodology : Start with indole or benzofuran precursors and employ cross-coupling or cyclization reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted from , which achieved a 50% yield using PEG-400/DMF as solvents and CuI as a catalyst. Reaction time (e.g., 12–24 hours), temperature (ambient to 90°C), and solvent polarity (DMF for solubility vs. PEG-400 for green chemistry) should be optimized. Monitor intermediates via TLC (Rf = 0.30 in 70:30 EtOAc/hexane) and confirm purity via / NMR and HRMS .
Q. What purification techniques are most effective for isolating 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, and how can solvent systems be tailored to address co-eluting impurities?
- Methodology : Use flash column chromatography with gradient elution (e.g., 70:30 EtOAc/hexane, as in ). For polar impurities, switch to dichloromethane/methanol mixtures (e.g., 94:6 CHCl/MeOH in ). Confirm purity via melting point analysis (122–126°C for structurally related indoles, ) and HRMS (e.g., m/z 427.0757 [M+H]) .
Q. How should researchers systematically characterize the structure of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, and what analytical tools resolve ambiguities in stereochemistry or regioisomerism?
- Methodology : Combine / NMR (e.g., δ 7.0–8.0 ppm for aromatic protons, ), IR (e.g., 1666 cm for carbonyl groups), and HRMS. For stereochemical confirmation, use X-ray crystallography (as in ) or computational methods like TDDFT-ECD calculations ( ). Compare experimental data with DFT-predicted spectra to rule out isomers .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole derivatives, particularly the role of bromine substitution?
- Methodology : Synthesize analogs with halogens (e.g., Cl, F) or methyl groups replacing bromine. Test cytotoxicity (e.g., IC assays in cancer cell lines, as in ) and correlate substituent effects with bioactivity. Use molecular docking (e.g., ) to predict binding interactions with target proteins like kinases or DNA topoisomerases .
Q. How can researchers resolve contradictions in reported yields or reaction outcomes for similar benzofuroindole syntheses?
- Methodology : Replicate conflicting protocols (e.g., vs. ) while controlling variables: catalyst loading (e.g., 10–20 mol% CuI), solvent purity, and inert atmosphere. Use design of experiments (DoE) to identify critical factors (e.g., temperature, reaction time). Validate reproducibility via triplicate runs and statistical analysis (p < 0.05) .
Q. What safety protocols are essential when handling 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, given its potential toxicity and flammability?
- Methodology : Follow GHS guidelines ( ): Use fume hoods for reactions, wear nitrile gloves, and avoid ignition sources (flash point >100°C). For spills, employ absorbent materials (e.g., vermiculite) and neutralize waste with 10% NaOH. Store at 2–8°C in airtight containers with desiccants to prevent decomposition .
Q. How can researchers design in vitro assays to investigate the mechanism of action of 9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole, minimizing nonspecific cytotoxic effects?
- Methodology : Use dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7). Include controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection). Compare with known standards (e.g., doxorubicin) and validate target engagement via Western blotting (e.g., caspase-3 activation) .
Methodological Considerations
- Experimental Design : Align with principles in and : Define hypotheses (e.g., "Bromine enhances DNA intercalation"), use positive/negative controls, and document all variables (solvent lot numbers, equipment calibration).
- Data Interpretation : Cross-validate spectral data with literature ( ) and address outliers via Grubbs’ test. For conflicting bioactivity data, consider cell line heterogeneity or assay interference (e.g., compound autofluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
